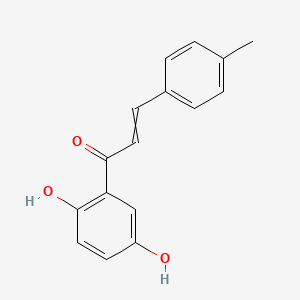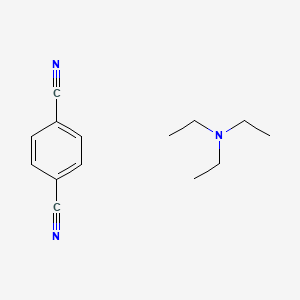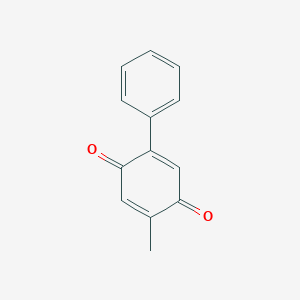
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl group, a hydroxy group, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-ethyl-4-hydroxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-oxo-5-methylbenzoic acid.
Reduction: Formation of 2-ethyl-4-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of 2-ethyl-4-hydroxy-5-methyl-3-nitrobenzoate or 2-ethyl-4-hydroxy-5-methyl-3-bromobenzoate.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethyl-4-hydroxy-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the additional ethyl and methyl groups, resulting in different chemical properties and reactivity.
Methyl 2-ethyl-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
2-Ethyl-4-hydroxybenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.
Propiedades
Número CAS |
102740-19-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
ethyl 2-ethyl-4-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-9-7-11(13)8(3)6-10(9)12(14)15-5-2/h6-7,13H,4-5H2,1-3H3 |
Clave InChI |
FDCJXJPKZQLBAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C(=C1)O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)
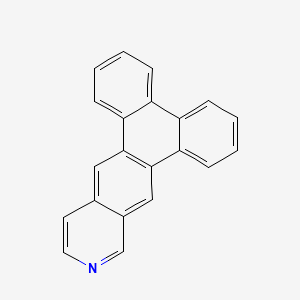
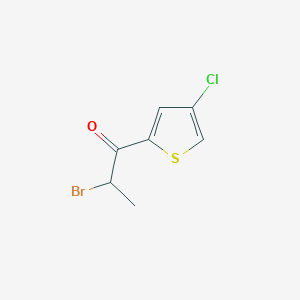

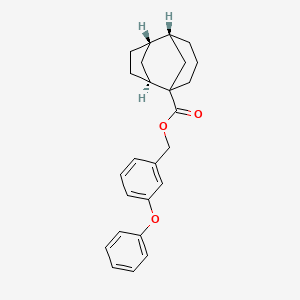

![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)


